molecular formula C25H22N2OS B2617565 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide CAS No. 903344-13-8

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide

Cat. No.: B2617565
CAS No.: 903344-13-8
M. Wt: 398.52
InChI Key: GAQSDTBNGMJHBQ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide is a synthetic chemical compound designed for research applications. Its molecular architecture incorporates two privileged pharmacophores in medicinal chemistry: an indoline moiety and a thiophene ring, linked by an amide bond to a 2-naphthoyl group. This specific structure suggests potential for diverse biological activity, positioning it as a compound of interest for early-stage drug discovery research. The indole scaffold, to which indoline is closely related, is recognized as a fundamental structure in numerous bioactive molecules with a broad spectrum of clinical applications . Thiophene-based derivatives are similarly established as privileged structures in anti-inflammatory drug design, with commercial drugs like Tinoridine and Tiaprofenic acid known for their anti-inflammatory properties . The integration of these systems into a single molecule makes this compound a compelling candidate for investigating new therapeutic agents. Preliminary investigation of structurally related compounds provides insight into its potential research value. Specifically, 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated potent anticancer activity against HCT-116 colon cancer cells, with studies indicating that the most active analogues function via cell cycle arrest at the S and G2/M phases and the downregulation of oncogenic miR-25 . The naphthamide component of the structure is also significant; naphthoquinone-based compounds have shown promising cytotoxic activity and selectivity in various cancer models, including oral squamous cell carcinoma and colorectal cancer (HCT-116), by inducing apoptosis and inhibiting cell migration . Consequently, this compound is primarily suited for research in oncology and inflammatory disease, particularly for studies aiming to elucidate novel mechanisms of action that involve cell cycle regulation and modulation of specific cytokine or microRNA expression. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2OS/c28-25(21-12-11-18-6-1-2-8-20(18)16-21)26-17-23(24-10-5-15-29-24)27-14-13-19-7-3-4-9-22(19)27/h1-12,15-16,23H,13-14,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQSDTBNGMJHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through hydrogenation.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Naphthamide Group: The final step involves the formation of the naphthamide group through an amide coupling reaction, using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Analogs

Compound Name Molecular Features Melting Point (°C) Key Differences vs. Target Compound
N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide (19) Indol-3-yl, ethyl linker, 2-naphthamide 193.2–195.0 Lacks thiophene; indole vs. indoline substitution
VU0155056 (VU01) Benzoimidazolone, piperidine, 2-naphthamide N/A Replaces indoline-thiophene with benzimidazolone-piperidine
N-(2-(naphthalen-1-ylamino)ethyl)-2-(2-oxoindolin-3-ylidene)acetamide (М) Oxoindolinylidene, naphthylamino, acetamide N/A Acetamide backbone; oxoindoline vs. indoline-thiophene
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17) Indol-3-yl, 4-chlorobenzamide 150.6–152.0 Simpler benzamide; lacks thiophene and naphthalene
  • Melting Point : The naphthamide group contributes to a higher melting point (estimated >190°C) compared to benzamide derivatives (e.g., compound 17, MP ~150°C) due to stronger intermolecular interactions .

Key Advantages and Limitations

  • Advantages: Enhanced stability from aromatic stacking (naphthamide + thiophene). Potential multifunctional activity due to hybrid pharmacophores.
  • Limitations :
    • High molecular weight (>400 Da) may limit bioavailability.
    • Synthetic complexity compared to simpler analogs (e.g., compound 17).

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Indoline Moiety : Known for its diverse biological activities.
  • Thiophene Ring : Contributes to the compound's electronic properties and reactivity.
  • Naphthamide Group : Enhances the compound's stability and potential interaction with biological targets.

The molecular formula is C25H22N2OSC_{25}H_{22}N_2OS with a molecular weight of approximately 422.52 g/mol. The structural complexity allows for various interactions with biological molecules, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar indole and thiophene derivatives. For instance, research involving derivatives of indole has shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116), lung cancer (A549), and breast cancer (MCF-7) cells. The following table summarizes key findings related to the anticancer activity of this compound and related compounds:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundHCT-1167.1 ± 0.07Induces cell cycle arrest at S and G2/M phases
Derivative AMCF-710.5 ± 0.07Inhibits DNA synthesis
Derivative BA54911.9 ± 0.05Modulates miRNA expression

These results indicate that this compound exhibits selective cytotoxicity against cancer cells while sparing normal epithelial cells, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • DNA Interaction : Similar compounds have been shown to interact directly with tumor cell DNA, leading to disruption of replication and transcription processes.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (S and G2/M), which is crucial for preventing cancer cell proliferation.
  • Regulation of miRNA : Studies demonstrate alterations in the expression levels of tumor suppressors (e.g., miR-30c, miR-107) and oncogenes (e.g., miR-25, IL-6), contributing to its anticancer efficacy.

Case Studies

A recent study synthesized various indole derivatives and evaluated their anticancer effects against multiple human tumor cell lines. The findings indicated that certain derivatives exhibited potent activity against HCT-116 cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The selectivity index for these compounds was calculated to be greater than 2.74, indicating a promising therapeutic profile.

Q & A

Q. What multi-step synthetic routes are commonly employed to synthesize N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide?

The synthesis typically involves sequential functionalization of indoline, thiophene, and naphthamide moieties. For example:

  • Step 1 : Formation of the indolin-1-yl-thiophen-2-yl ethyl backbone via nucleophilic substitution or cyclization reactions, as seen in analogous thiophene-ethylamine syntheses (e.g., using glacial acetic acid under reflux conditions) .
  • Step 2 : Coupling the intermediate with 2-naphthamide via amidation, potentially using activating agents like EDCI/HOBt in DMF .
  • Step 3 : Purification via recrystallization or column chromatography. Reaction progress should be monitored using TLC (e.g., n-hexane:ethyl acetate solvent systems) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity, particularly for distinguishing indoline, thiophene, and naphthamide signals.
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures and validate stereochemistry. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. How do solubility and stability properties influence experimental design?

  • Solubility : The compound’s aromatic and amide groups suggest limited aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for in vitro assays.
  • Stability : Monitor for decomposition under light or heat via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Derivatives like 2-chloroacetamides show sensitivity to hydrolysis, necessitating inert storage conditions .

Advanced Research Questions

Q. How can low synthetic yields be mitigated during the coupling of indoline-thiophene intermediates with 2-naphthamide?

  • Optimize Reaction Conditions : Increase equivalents of the naphthamide precursor or employ microwave-assisted synthesis to enhance reaction efficiency.
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amidation, as seen in similar aryl-ethylamide syntheses .
  • Solvent Effects : Replace DMF with DMA or NMP to improve solubility of hydrophobic intermediates .

Q. How should conflicting crystallographic data (e.g., anomalous electron density) be resolved during structural refinement?

  • Data Reprocessing : Reintegrate diffraction data using SHELXE to detect twinning or partial occupancy .
  • Hydrogen Bond Analysis : Use SHELXL’s DFIX and DANG restraints to model disordered regions, particularly around the ethyl linker or thiophene ring .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to identify missed symmetry elements or solvent masking .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, leveraging structural analogs like 3-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide as templates .
  • Enzyme Assays : Test inhibitory activity against lipases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
  • SAR Studies : Synthesize derivatives with modified indoline or thiophene substituents to assess pharmacophore requirements .

Q. How can computational methods clarify discrepancies in reported biological activity data?

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.
  • MD Simulations : Perform 100-ns molecular dynamics simulations (e.g., GROMACS) to evaluate target binding stability under physiological conditions .

Methodological Notes

  • Synthetic References : Key protocols from thiophene-ethylamide and naphthamide syntheses should be adapted.
  • Crystallographic Tools : SHELX remains the gold standard for small-molecule refinement despite newer alternatives .
  • Biological Assays : Prioritize target-specific assays (e.g., pancreatic lipase inhibition for anti-obesity studies) based on structural analogs .

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